molecular formula C8H7BrN2 B3228063 3-Amino-4-(bromomethyl)benzonitrile CAS No. 1261566-61-3

3-Amino-4-(bromomethyl)benzonitrile

Cat. No.: B3228063
CAS No.: 1261566-61-3
M. Wt: 211.06 g/mol
InChI Key: FDXGKFDUXAGRSH-UHFFFAOYSA-N
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Description

3-Amino-4-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzonitrile, featuring an amino group at the third position and a bromomethyl group at the fourth position on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(bromomethyl)benzonitrile typically involves the bromination of 3-amino-4-methylbenzonitrile. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, minimizing the risk of side reactions and ensuring high purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions using oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in acidic or neutral medium, or nitric acid under controlled conditions.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

  • Substitution reactions yield various substituted benzonitriles.
  • Oxidation reactions produce nitro or nitroso derivatives.
  • Reduction reactions result in primary amines.

Scientific Research Applications

3-Amino-4-(bromomethyl)benzonitrile is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules and ligands.

    Biology: In the development of bioactive compounds and as a precursor for the synthesis of potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Used in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(bromomethyl)benzonitrile depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions due to the presence of the bromomethyl group. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

    4-Amino-3-bromobenzonitrile: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.

    4-(Bromomethyl)benzonitrile: Lacks the amino group, making it less versatile in certain synthetic applications.

    3-(Bromomethyl)benzonitrile:

Uniqueness: 3-Amino-4-(bromomethyl)benzonitrile is unique due to the presence of both an amino and a bromomethyl group, which allows for a wide range of chemical transformations and applications. Its dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

3-amino-4-(bromomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-7-2-1-6(5-10)3-8(7)11/h1-3H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXGKFDUXAGRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284703
Record name Benzonitrile, 3-amino-4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261566-61-3
Record name Benzonitrile, 3-amino-4-(bromomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261566-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-amino-4-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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